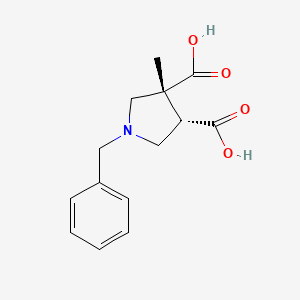

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

Description

“(3R,4S)-1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid” is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position, a methyl substituent at the C3 position, and two carboxylic acid groups at the C3 and C4 positions. This stereochemistry (R,S configuration) distinguishes it from other diastereomers and enantiomers, which can significantly influence its physicochemical properties and biological interactions. The compound’s structural complexity and functional groups make it a candidate for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)/t11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJXGCZDMHNSGH-FZMZJTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(C[C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester or diketone precursor.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Methylation: The methyl group is introduced through an alkylation reaction using a methylating agent such as methyl iodide.

Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid groups, converting them to primary alcohols or aldehydes.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Benzyl halides and nucleophiles like amines or thiols.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Primary alcohols, aldehydes.

Substitution: Various substituted pyrrolidine derivatives.

Esterification: Ester derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is in medicinal chemistry. The compound has been explored for its potential as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Studies

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Anticancer Activity : Some studies have reported that certain analogs of this compound show promise in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various reactions that can yield complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Applications

- Chiral Building Blocks : The chirality of this compound makes it an excellent chiral building block for synthesizing enantiomerically pure compounds.

- Functional Group Transformations : The presence of carboxylic acid groups enables transformations such as esterification and amidation, facilitating the creation of diverse chemical entities .

Research Tool in Proteomics

In proteomics research, this compound has been utilized as a specialty product for studying protein interactions and modifications.

Applications in Proteomics

- Protein Labeling : The compound can be used to label proteins for tracking interactions within biological systems.

- Inhibitors of Enzymatic Activity : It has been investigated as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme functions and regulatory mechanisms .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for bioactive compounds | Development of neuroprotective and anticancer agents |

| Organic Synthesis | Chiral building block; functional group transformations | Creation of enantiomerically pure compounds |

| Proteomics Research | Protein labeling; enzyme inhibitors | Understanding protein interactions and functions |

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic Acid

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyl group.

- Molecular Formula: C₁₁H₁₇NO₆ (MW: 259.26 g/mol) vs. the target compound’s estimated formula C₁₅H₁₇NO₄ (MW: 275.30 g/mol).

- Key Differences : The Boc group enhances steric protection of the amine, improving stability during synthesis but reducing reactivity compared to the benzyl group. The (S,S) stereochemistry may alter binding affinity in chiral environments .

b. (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid (14{4,5})

- Structure : Shares the pyrrolidine-3-carboxylic acid core but includes a benzodioxol substituent and a trifluoromethylphenyl urea group.

- Properties: Higher purity (>99%) and molecular weight (466 g/mol) compared to the target compound.

c. Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

- Structure : Ester derivatives of the target compound’s dicarboxylic acid groups.

- Impact : Increased lipophilicity (logP) due to esterification, improving membrane permeability but reducing solubility in aqueous media. The (R,R) stereochemistry further differentiates its spatial interactions .

Functional Group Variations

a. Thiazolidine-2,4-dicarboxylic Acid

- Structure : Replaces pyrrolidine with a thiazolidine ring (sulfur atom at position 1).

- Higher polarity (due to sulfur) may reduce bioavailability compared to pyrrolidine analogues .

b. Pyridine-2,4-dicarboxylic Acid

- Structure : Aromatic pyridine ring instead of saturated pyrrolidine.

- Degradation : Susceptible to microbial breakdown by Azotobacter spp., suggesting environmental lability. The aromatic system confers rigidity, which may hinder conformational flexibility in binding interactions .

Comparative Data Table

Biological Activity

(3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological systems, making it a subject of interest in drug discovery and development.

- Molecular Formula : C₁₄H₁₇NO₄

- CAS Number : 1217673-08-9

- Molecular Weight : 263.3 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticoagulant Activity : Studies have shown that derivatives of pyrrolidine compounds can act as factor Xa inhibitors, suggesting potential in anticoagulation therapy .

- Antimicrobial Properties : There is evidence that similar pyrrolidine derivatives possess antimicrobial activity, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions .

Anticoagulant Activity

Recent studies have focused on the design of aminopyrrolidine derivatives as factor Xa inhibitors. These compounds demonstrate significant anticoagulant effects, which are crucial for preventing thromboembolic disorders. The structure of this compound allows for effective binding to the active site of factor Xa, inhibiting its function and thereby affecting the coagulation cascade.

Antimicrobial and Anti-inflammatory Properties

Research into related compounds has shown that they can inhibit bacterial growth and modulate inflammatory responses. For instance:

- Case Study : A study on 2,5-disubstituted pyrrolidines highlighted their effectiveness against various bacterial strains and their ability to reduce inflammation markers in vitro .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticoagulant | Inhibits factor Xa | |

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers |

Safety and Handling

As indicated in safety data sheets, this compound is classified as an irritant. Proper handling protocols should be followed to minimize exposure risks:

Chemical Reactions Analysis

Key Reaction Pathways

Mechanistic Insights

-

The methyl group at the 3-position sterically influences reaction selectivity. For example, catalytic hydrogenation proceeds with high stereochemical fidelity due to restricted rotation around the pyrrolidine ring .

-

Carboxylic acid groups participate in acid-base reactions, forming salts or undergoing esterification under standard conditions (e.g., methanol/H⁺) .

Thermal and pH-Dependent Behavior

Key NMR Spectral Data (Analog: (3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.98 | m | CH₃ (ethyl group) |

| 2.34–2.88 | m | Pyrrolidine CH₂/CH |

| 3.36–3.48 | m | N-CH₂-Benzyl |

Synthetic Yield and Purity

Comparative Reactivity

| Feature | (3R,4S)-1-Benzyl-3-Methyl Analogue | (3R,4S)-4-Ethyl Analog |

|---|---|---|

| Steric Hindrance | Higher (due to methyl group) | Moderate |

| Hydrogenation Rate | Slower | Faster |

| Acid Stability | Comparable | Comparable |

Critical Analysis

Q & A

Q. What are the primary synthetic routes for (3R,4S)-1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid, and how does stereochemical control influence the outcome?

The synthesis often involves hydrogenolysis of a benzyl-protected precursor. For example, (3R,4R)-1-benzyl-3,4-pyrrolidinediol derivatives are subjected to hydrogenolysis using 10% Pd/C in anhydrous methanol under H₂ gas to remove the benzyl group while retaining stereochemistry . Protecting groups like tert-butoxycarbonyl (Boc) are also employed to stabilize intermediates during multi-step syntheses . Stereochemical control is critical, as slight variations in reaction conditions (e.g., temperature, catalyst loading) may lead to epimerization, necessitating chiral HPLC or polarimetry for validation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for resolving stereochemistry and confirming crystal packing, especially for pyrrolidine derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituent positions. For example, methyl groups at C3 appear as singlets (~δ 2.56 ppm), while benzyl protons show aromatic splitting (~δ 7.2–7.6 ppm) .

- Mass spectrometry : ESI-MS or LC-MS confirms molecular weight (theoretical: 263.29 g/mol) and detects impurities .

Q. How does the stereochemistry of this compound impact its reactivity and applications?

The (3R,4S) configuration influences hydrogen-bonding patterns and chiral recognition in drug-receptor interactions. Enantiomeric purity is vital for biological activity, as seen in related pyrrolidine-dicarboxylic acids used as enzyme inhibitors or receptor modulators . Racemization during synthesis must be monitored via chiral columns (e.g., Chiralpak IA) or circular dichroism .

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?

Pyrrolidine-dicarboxylic acids are key scaffolds for protease inhibitors and allosteric modulators. For example, methyl and benzyl groups enhance lipophilicity, improving blood-brain barrier penetration, while the dicarboxylic moiety chelates metal ions in enzyme active sites . Structure-activity relationship (SAR) studies often modify the benzyl group (e.g., halogenation) to optimize binding affinity .

Q. How does the compound’s stability vary under physiological or extreme conditions (e.g., acidic/alkaline environments)?

Stability studies require:

- pH-dependent degradation assays : Incubate in buffers (pH 1–13) and monitor via HPLC for decomposition products (e.g., decarboxylation or benzyl cleavage) .

- Thermal analysis : TGA/DSC reveals melting points and decomposition thresholds, critical for storage and formulation .

Related dicarboxylic acids show instability in alkaline conditions (e.g., hydrolysis of esters), suggesting similar behavior for this compound .

Q. What strategies resolve contradictions in bioactivity data between enantiomers or analogs?

- Enantioselective synthesis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to isolate (3R,4S) and (3S,4R) forms .

- Crystallographic docking : Compare binding modes of enantiomers with target proteins (e.g., kinases) using PDB structures .

- Statistical analysis : Apply multivariate regression to SAR datasets to identify confounding variables (e.g., solvent polarity in assays) .

Q. How can researchers address challenges in quantifying trace impurities or diastereomers?

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities (e.g., des-benzyl byproducts) .

- Ion-pair chromatography : Tetrabutylammonium salts improve resolution of dicarboxylic acid derivatives .

- NMR spiking : Add authentic standards to identify unknown peaks in complex mixtures .

Q. What computational methods predict the compound’s physicochemical properties or interaction mechanisms?

Q. Are there emerging applications in materials science, such as MOFs or polymers?

Dicarboxylic acids are ligands for metal-organic frameworks (MOFs). The benzyl group may enhance hydrophobicity in porous materials for gas storage (e.g., CO₂ adsorption). Coordination with transition metals (e.g., Zn²⁺) can be studied via IR spectroscopy (carboxylate stretches: 1550–1650 cm⁻¹) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.